Cas no 135112-28-6 ((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid)

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid is an Fmoc-protected amino acid derivative widely used in peptide synthesis. The Fmoc group provides selective protection for the amine functionality, enabling controlled deprotection under mild basic conditions. This compound is particularly valuable in solid-phase peptide synthesis (SPPS) due to its stability under acidic conditions and compatibility with orthogonal protecting group strategies. The chiral (S)-configuration ensures enantiomeric purity, critical for biologically active peptides. Its pentanoic acid side chain offers flexibility in designing peptide backbones. The product is characterized by high purity and reliable performance in automated synthesis, making it a preferred choice for researchers in pharmaceutical and biochemical applications.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid structure
135112-28-6 structure
商品名:(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid
CAS番号:135112-28-6
MF:C20H21NO4
メガワット:339.38504
MDL:MFCD00155631
CID:64344
PubChem ID:354334806

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid 化学的及び物理的性質

名前と識別子

    • Fmoc-L-Norvaline
    • Fmoc-Nva-OH
    • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-norvaline
    • N-Fmoc-L-norvaline
    • (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
    • Fmoc-Nva-OH Fmoc-L-norvaline
    • N-(9-Fluorenylmethyloxycarbonyl)-L-Norvaline
    • (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid
    • <i>N<
    • 9-fluorenylmethyloxycarbonyl-L-NVa-OH
    • AmbotzFAA1415
    • Fmoc-L-NVa-OH
    • N-Fmoc-2-aminovaleric acid
    • (S)-2-(((9H-Fluoren-9-yl)methoxy)carbonylamino)pentanoic acid
    • DTXSID80426880
    • L-Norvaline, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
    • (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid
    • Fmoc-L-2-aminovaleric acid
    • JBIJSEUVWWLFGV-SFHVURJKSA-N
    • M06138
    • SCHEMBL120255
    • Z1946056419
    • FMOC-L-NHCH[CH3(CH2)2]-COOH
    • AM82599
    • AKOS015910845
    • Fmoc-norvaline
    • J-300352
    • PD196887
    • 135112-28-6
    • MFCD00155631
    • Fmoc-Nva-OH, >=98.0% (HPLC)
    • F1117
    • CS-W013923
    • HY-W013207
    • AS-68348
    • EN300-624058
    • Norvaline, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
    • (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid
    • A11346
    • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid
    • MDL: MFCD00155631
    • インチ: InChI=1S/C20H21NO4/c1-2-7-18(19(22)23)21-20(24)25-12-17-15-10-5-3-8-13(15)14-9-4-6-11-16(14)17/h3-6,8-11,17-18H,2,7,12H2,1H3,(H,21,24)(H,22,23)/t18-/m0/s1
    • InChIKey: JBIJSEUVWWLFGV-SFHVURJKSA-N
    • ほほえんだ: CCC[C@H](NC(OCC1C2=CC=CC=C2C3=CC=CC=C31)=O)C(O)=O

計算された属性

  • せいみつぶんしりょう: 339.14700
  • どういたいしつりょう: 339.14705815g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 25
  • 回転可能化学結合数: 8
  • 複雑さ: 458
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.9
  • 互変異性体の数: 2
  • トポロジー分子極性表面積: 75.6Ų

じっけんとくせい

  • 色と性状: No data available
  • 密度みつど: 1.23
  • ゆうかいてん: 153.0 to 157.0 deg-C
  • ふってん: 557.9±33.0 °C at 760 mmHg
  • フラッシュポイント: 291.2±25.4 °C
  • PSA: 75.63000
  • LogP: 4.16930
  • 光学活性: [α]20/D −21±1°, c = 2% in DMF

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid セキュリティ情報

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid 税関データ

  • 税関コード:2924299090
  • 税関データ:

    中国税関番号:

    2924299090

    概要:

    2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、包装

    要約:

    2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM248969-500g
Fmoc-Nva-OH
135112-28-6 98%
500g
$*** 2023-03-30
Enamine
EN300-624058-0.1g
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid
135112-28-6 95.0%
0.1g
$105.0 2025-02-20
AAPPTec
UFV102-25g
Fmoc-Nva-OH
135112-28-6
25g
$150.00 2024-07-19
Apollo Scientific
OR960882-100g
Fmoc-Nva-OH
135112-28-6 98+%
100g
£69.00 2025-02-20
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
F131877-10g
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid
135112-28-6 ≥98.0% (HPLC)
10g
¥74.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
F131877-1g
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid
135112-28-6 ≥98.0% (HPLC)
1g
¥29.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
F131877-100g
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid
135112-28-6 ≥98.0% (HPLC)
100g
¥468.90 2023-09-02
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
F95690-25g
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid
135112-28-6 98%
25g
¥100.0 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
F95690-5g
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid
135112-28-6 98%
5g
¥31.0 2023-09-07
Chemenu
CM248969-100g
Fmoc-Nva-OH
135112-28-6 98%
100g
$*** 2023-03-30

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid 関連文献

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acidに関する追加情報

Exploring the Compound CAS No. 135112-28-6: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic Acid

The compound with CAS No. 135112-28-6, commonly referred to as (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid, is a highly specialized chemical entity with significant applications in the fields of organic chemistry, biochemistry, and pharmacology. This compound is notable for its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group attached to a pentanoic acid backbone. The Fmoc group is a well-known protecting group in peptide synthesis, making this compound particularly valuable in the synthesis of complex peptides and proteins.

Recent advancements in chemical synthesis have further enhanced the utility of (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid. Researchers have demonstrated its effectiveness in constructing peptide libraries, which are essential for drug discovery and development. The stereochemistry of the compound, as indicated by the "(S)" designation, plays a critical role in determining its biological activity and compatibility with various enzymatic systems. This stereo-specificity is a key factor in its application within chiral resolution and asymmetric synthesis methodologies.

Moreover, the compound's fluorenylmethoxycarbonyl (Fmoc) group has been extensively studied for its photolytic properties. Recent studies published in *Chemical Communications* and *Journal of Organic Chemistry* highlight its use in light-mediated peptide coupling reactions. These reactions offer significant advantages over traditional coupling methods, including higher yields and improved selectivity. The ability to selectively remove the Fmoc group under specific conditions has also made it a preferred choice in multi-step peptide synthesis workflows.

In addition to its role in peptide synthesis, (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid has found applications in materials science. Its incorporation into polymeric materials has been shown to enhance mechanical properties and biocompatibility, making it a promising candidate for biomedical applications such as drug delivery systems and tissue engineering scaffolds. Recent research in *Biomaterials Science* underscores its potential in creating stimuli-responsive materials that can release drugs in a controlled manner.

The synthesis of this compound involves a series of carefully optimized steps to ensure high purity and stereochemical integrity. Modern synthetic techniques, including enantioselective catalysis and microwave-assisted synthesis, have significantly streamlined the production process. These advancements not only improve yield but also reduce environmental impact, aligning with current green chemistry principles.

In terms of characterization, (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid is typically analyzed using nuclear magnetic resonance (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC). These analytical methods provide critical insights into its molecular structure, purity, and stability under various conditions. Recent studies have also employed X-ray crystallography to elucidate its three-dimensional arrangement, further enhancing our understanding of its physical properties.

Looking ahead, the compound's versatility is expected to drive further innovations across multiple disciplines. Its role as a building block in medicinal chemistry continues to expand, with ongoing research focusing on its application in developing novel therapeutics targeting complex diseases such as cancer and neurodegenerative disorders.

In conclusion, (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid stands as a testament to the ingenuity of modern chemical synthesis. Its unique structure, coupled with cutting-edge research findings, positions it as an indispensable tool in both academic and industrial settings. As scientific advancements continue to unfold, this compound will undoubtedly play an even more pivotal role in shaping the future of chemical innovation.

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